2-(1-Pyrrolidinyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

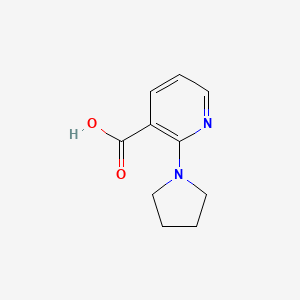

2-pyrrolidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSJCJZQJAPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383365 |

Source

|

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-36-1 |

Source

|

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-pyrrolidinyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1-Pyrrolidinyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(1-Pyrrolidinyl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 2-pyrrolidin-1-ylpyridine-3-carboxylic acid, is a substituted pyridine derivative. Its structure, featuring a pyrrolidine moiety at the 2-position of a nicotinic acid scaffold, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary and most direct route for its synthesis involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloronicotinic acid, with pyrrolidine.

Synthetic Pathway

The most common and efficient synthesis of this compound proceeds via a three-step process starting from commercially available 2-chloronicotinic acid. This method ensures high yields and regioselectivity. The overall synthetic scheme is as follows:

-

Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions during the subsequent nucleophilic substitution step.

-

Nucleophilic Aromatic Substitution: The ester of 2-chloronicotinic acid is then reacted with pyrrolidine. The electron-withdrawing nature of the pyridine ring and the carboxylic ester group facilitates the displacement of the chloride ion by the nucleophilic pyrrolidine.

-

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

A similar synthetic strategy for the preparation of 2-morpholinonicotinic acid from 2-chloronicotinic acid has been reported with a high overall yield of 93%, suggesting that this pathway is highly effective for the synthesis of 2-amino substituted nicotinic acids.[1][2]

Experimental Protocols

The following protocols are adapted from the successful synthesis of the analogous 2-morpholinonicotinic acid and established principles of organic synthesis.[1][2][3]

Step 1: Synthesis of Methyl 2-chloronicotinate

Objective: To protect the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.

-

Reagents and Materials:

-

2-Chloronicotinic acid

-

Methanol (CH₃OH)

-

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, rotary evaporator.

-

-

Procedure (using Thionyl Chloride):

-

Suspend 2-chloronicotinic acid (1 equivalent) in an excess of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloronicotinate.

-

Step 2: Synthesis of Methyl 2-(1-pyrrolidinyl)nicotinate

Objective: To perform a nucleophilic aromatic substitution to replace the chlorine atom with a pyrrolidine moiety.

-

Reagents and Materials:

-

Methyl 2-chloronicotinate

-

Pyrrolidine

-

A suitable solvent (e.g., Dimethylformamide (DMF), acetonitrile, or excess pyrrolidine)

-

Base (optional, e.g., potassium carbonate, triethylamine)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure:

-

Dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add pyrrolidine (2-3 equivalents). Using an excess of the amine can also serve as the solvent and base.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours (4-12 hours), monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by column chromatography or taken directly to the next step.

-

Step 3: Synthesis of this compound

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

-

Reagents and Materials:

-

Methyl 2-(1-pyrrolidinyl)nicotinate

-

Aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., hydrochloric acid)

-

Methanol or ethanol (as a co-solvent)

-

Hydrochloric acid (for acidification)

-

Round-bottom flask, reflux condenser, magnetic stirrer.

-

-

Procedure (Basic Hydrolysis):

-

Dissolve the crude methyl 2-(1-pyrrolidinyl)nicotinate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux for 1-3 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The product should precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 2942-59-8 | Solid | 173-175 |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Liquid | -63 |

| This compound | C₁₀H₁₂N₂O₂ | 192.21 | 690632-36-1 | Solid | Not specified |

| Reaction Step | Starting Material | Reagents | Typical Conditions | Product | Reported Yield (for analog) |

| 1. Esterification | 2-Chloronicotinic Acid | CH₃OH, SOCl₂ | Reflux, 2-4 h | Methyl 2-chloronicotinate | High |

| 2. Substitution | Methyl 2-chloronicotinate | Pyrrolidine | 80-120°C, 4-12 h | Methyl 2-(1-pyrrolidinyl)nicotinate | High |

| 3. Hydrolysis | Methyl 2-(1-pyrrolidinyl)nicotinate | NaOH(aq), CH₃OH | Reflux, 1-3 h | This compound | High |

| Overall | >90% (expected) |

Note: The yield for the synthesis of 2-morpholinonicotinic acid was reported to be 93% over the three steps. A similarly high yield is anticipated for the synthesis of this compound.[1][2]

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: A workflow diagram illustrating the three-step synthesis of this compound.

Diagram 2: Logical Relationship of Key Steps

Caption: A logical flowchart showing the sequence of transformations in the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 2-(1-Pyrrolidinyl)nicotinic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and visualization of related biochemical pathways.

Core Chemical and Physical Properties

This compound is a substituted pyridinecarboxylic acid. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be predicted and understood based on its structural similarity to nicotinic acid. The core structure consists of a pyridine ring with a carboxylic acid group at position 3 and a pyrrolidine ring at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 690632-36-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3][4][5] |

| Molecular Weight | 192.21 g/mol | [1][3][4][5] |

| Appearance | White solid (Predicted) | [2] |

| Boiling Point | 380.9 ± 27.0 °C (Predicted) | [2][4][5] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2][4][5] |

| pKa | 2.10 ± 0.36 (Predicted) | [2][5] |

| Storage Temperature | Room Temperature |[1][2] |

Spectral Data

Reference Spectral Data: Nicotinic Acid (Vitamin B3)

-

¹H NMR: The proton NMR spectrum of nicotinic acid shows distinct signals for the protons on the pyridine ring.[6][7] Approximate chemical shifts are observed around 9.15 ppm, 8.83 ppm, 8.3 ppm, and 7.6 ppm, corresponding to the different positions on the aromatic ring.[6]

-

IR Spectrum: Infrared spectroscopy can identify key functional groups. For nicotinic acid, characteristic peaks would correspond to the O-H stretch of the carboxylic acid, the C=O stretch, and C=C and C=N stretches from the pyridine ring.[8]

-

Mass Spectrometry: The mass spectrum of nicotinic acid shows a molecular ion peak corresponding to its molecular weight (123.11 g/mol ).[8]

For this compound, additional signals corresponding to the protons of the pyrrolidine ring would be expected in the aliphatic region of the ¹H NMR spectrum.

Experimental Protocols

The synthesis of substituted nicotinic acids often involves multi-step chemical reactions. Below is a generalized experimental workflow and a representative synthesis method based on common industrial processes for related compounds.[9][10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and purification.

Representative Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be achieved via nucleophilic aromatic substitution, a common method for preparing substituted pyridines.

-

Reaction Setup: In a round-bottomed flask, 2-chloronicotinic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: An excess of pyrrolidine is added to the solution, which acts as both the nucleophile and a base. Alternatively, a non-nucleophilic base like potassium carbonate can be added to neutralize the HCl formed during the reaction.

-

Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10]

-

Work-up and Isolation: After cooling, the reaction mixture is poured into water. The pH is adjusted to the isoelectric point of the product (typically acidic) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration.[10] Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[10]

Solubility and Stability

The solubility of nicotinic acid derivatives is influenced by the solvent's polarity and the compound's ability to form hydrogen bonds. Nicotinic acid itself is soluble in water and organic solvents like DMSO and ethanol.[11][12] The presence of the pyrrolidinyl group in this compound is expected to increase its lipophilicity compared to the parent molecule.

The compound is expected to be stable under standard storage conditions at room temperature.[1][2] As a carboxylic acid, it will react with strong bases.

Biological Context and Signaling Pathways

Nicotinic acid (Vitamin B3) is a crucial nutrient and the precursor for the biosynthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).[13][14] These coenzymes are vital for numerous metabolic redox reactions and cellular signaling processes, including DNA repair.[13][14]

Derivatives of nicotinic acid are of significant interest in pharmacology. High doses of nicotinic acid are used to treat dyslipidemia by lowering LDL cholesterol and triglycerides while raising HDL cholesterol.[14] This effect is mediated, in part, through the activation of the G protein-coupled receptor HCA₂ (also known as GPR109A), which is highly expressed in adipocytes and leads to the inhibition of lipolysis.[11]

NAD⁺ Biosynthesis Pathway (Preiss-Handler Pathway)

The diagram below illustrates the salvage pathway for NAD⁺ synthesis starting from nicotinic acid.

Caption: The Preiss-Handler pathway for NAD⁺ biosynthesis from nicotinic acid.

This guide provides a foundational understanding of this compound for scientific and research applications. Further experimental validation is necessary to confirm the predicted properties and explore its full biological potential.

References

- 1. This compound | 690632-36-1 [chemicalbook.com]

- 2. This compound CAS#: 690632-36-1 [m.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 690632-36-1 [amp.chemicalbook.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nicotinic acid(59-67-6) 1H NMR spectrum [chemicalbook.com]

- 8. Niacin [webbook.nist.gov]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinic acid - Wikipedia [en.wikipedia.org]

The Structural Elucidation of 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents an interesting scaffold for medicinal chemistry and drug discovery. Its structure, combining the pharmacologically relevant pyridine ring of nicotinic acid with a pyrrolidine moiety, suggests potential for novel biological activities. The pyrrolidine ring is a common feature in many biologically active compounds. This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the structural elucidation of this compound, from its synthesis to its detailed spectroscopic and crystallographic analysis.

Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinic acid, with pyrrolidine. This reaction is a common strategy for the preparation of 2-amino-substituted nicotinic acid derivatives.[1]

Proposed Synthetic Protocol

A likely synthetic route is outlined below:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chloronicotinic acid (1 equivalent) is dissolved in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Pyrrolidine (1.1 to 1.5 equivalents) is added to the solution, followed by a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to the isoelectric point of the product to induce precipitation. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally related compounds, such as nicotinic acid and 2-aminonicotinic acid.[2]

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~8.2 (dd) | H-6 (Pyridine) |

| ~7.8 (dd) | H-4 (Pyridine) |

| ~6.8 (dd) | H-5 (Pyridine) |

| ~3.4 (t) | H-2', H-5' (Pyrrolidine) |

| ~1.9 (m) | H-3', H-4' (Pyrrolidine) |

| ~12.5 (br s) | COOH |

Abbreviations: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet, Py = Pyridine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| [M+H]⁺ (m/z) | 193.09 |

| Key Fragment Ions (m/z) | 148 ([M+H - COOH]⁺), 124 ([M+H - C₄H₈N]⁺), 78 (Pyridine ring fragment) |

The fragmentation of nicotinic acid derivatives in mass spectrometry often involves the loss of the carboxylic acid group and cleavage of the substituent at the C-2 position.[3][4]

Caption: Predicted ESI-MS/MS fragmentation pathway.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.

Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

-

Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and molecular geometry.

Predicted Structural Features

Based on the analysis of related nicotinic acid derivatives, the crystal structure of this compound is expected to exhibit the following features:

-

The pyridine ring will be essentially planar.

-

The pyrrolidine ring may adopt an envelope or twisted conformation.

-

The carboxylic acid group may participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice.

-

The molecule may exist as a zwitterion in the solid state, with the pyridine nitrogen being protonated and the carboxylic acid group deprotonated.

Hypothetical Drug Discovery and Development Workflow

The structural information obtained from the above analyses is crucial for the rational design and development of new drug candidates.

Caption: A generalized workflow for drug discovery and development.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of chemical synthesis and advanced spectroscopic and crystallographic techniques. While specific experimental data for this molecule is currently limited, the established methodologies and predictable outcomes outlined in this guide provide a robust framework for its comprehensive characterization. The detailed structural information is a prerequisite for understanding its potential biological activity and for its further development as a lead compound in drug discovery programs.

References

- 1. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminonicotinic acid(5345-47-1) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of 2-(1-Pyrrolidinyl)nicotinic acid

Disclaimer: No direct experimental data on the biological activity of 2-(1-Pyrrolidinyl)nicotinic acid has been identified in the public domain. This guide, therefore, provides a detailed analysis of its potential biological activities based on the well-documented pharmacology of its core components: the nicotinic acid scaffold and the pyrrolidinyl substituent. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.

Introduction

This compound is a heterocyclic compound that incorporates two key pharmacophores: nicotinic acid (a form of vitamin B3) and a pyrrolidine ring. The strategic combination of these moieties suggests a potential for a diverse range of biological activities. Nicotinic acid and its derivatives are known for their lipid-modifying and vasodilatory effects, while the pyrrolidine ring is a common structural motif in a vast array of biologically active compounds, including many approved drugs.[1][2] This whitepaper will explore the potential pharmacology of this compound by dissecting the known biological effects of its constituent parts and considering the potential impact of their combination on structure-activity relationships.

Potential Biological Activities Based on the Nicotinic Acid Core

Nicotinic acid, also known as niacin, is a well-established therapeutic agent with a primary indication for treating dyslipidemia.[3][4] Its derivatives have been explored for a variety of other pharmacological applications.[5]

Lipid-Modifying Effects

The most prominent biological activity of nicotinic acid is its ability to favorably alter the lipid profile.[3][4] It has been shown to:

-

Decrease levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[4]

-

Increase levels of high-density lipoprotein (HDL) cholesterol.[4]

The mechanism for these effects is multifactorial, involving the inhibition of lipolysis in adipose tissue and the modulation of hepatic lipid synthesis.[6]

Vasodilatory and Cardiovascular Effects

Nicotinic acid is a potent vasodilator, an effect that is responsible for the common side effect of flushing.[6] Derivatives of nicotinic acid have been investigated for their vasorelaxant properties, which are often mediated by the release of nitric oxide (NO) and prostacyclin from endothelial cells.[7][8]

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of nicotinic acid and its derivatives.[9] These effects are thought to be mediated, in part, through the activation of the G protein-coupled receptor GPR109A (also known as HM74A).[6]

Table 1: Summary of Potential Biological Activities Derived from the Nicotinic Acid Moiety

| Biological Activity | Potential Mechanism of Action | Key Molecular Targets |

| Lipid-Lowering | Inhibition of adipocyte lipolysis; Reduced hepatic VLDL synthesis.[3][4] | GPR109A in adipocytes; DGAT2 in hepatocytes.[6] |

| Vasodilation | Endothelium-dependent release of nitric oxide (NO) and prostacyclin.[7][8] | Endothelial nitric oxide synthase (eNOS); Cyclooxygenase (COX). |

| Anti-inflammatory | Activation of GPR109A on immune cells.[6][9] | GPR109A. |

Potential Biological Activities Based on the Pyrrolidine Ring

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a key structural component of numerous natural products and synthetic drugs.[1][2] Its presence in a molecule can significantly influence its physicochemical properties and biological activity.

Diverse Pharmacological Profile

Pyrrolidine derivatives have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial (antibacterial and antifungal)[1]

-

Antiviral [1]

-

Anticancer [1]

-

Anti-inflammatory [1]

-

Anticonvulsant [1]

-

Enzyme Inhibition (e.g., cholinesterase, carbonic anhydrase)[1]

Role as a Pharmacophore

The pyrrolidine ring can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. Its stereochemistry can also play a crucial role in determining the potency and selectivity of a compound.[10]

Table 2: Examples of Marketed Drugs Containing a Pyrrolidine Moiety

| Drug | Therapeutic Class |

| Captopril | Antihypertensive (ACE inhibitor) |

| Clindamycin | Antibiotic |

| Anisomycin | Antibiotic |

| Telaprevir | Antiviral (Hepatitis C) |

| Ombitasvir | Antiviral (Hepatitis C) |

Hypothesized Biological Profile of this compound

The combination of the nicotinic acid core with a pyrrolidinyl substituent at the 2-position could lead to several potential biological activities. The pyrrolidinyl group may modulate the known activities of nicotinic acid or introduce entirely new pharmacological properties.

Potential Synergistic or Modulatory Effects:

-

Enhanced Anti-inflammatory Activity: The presence of the pyrrolidinyl ring, a feature in some anti-inflammatory agents, could potentially enhance the inherent anti-inflammatory properties of the nicotinic acid core.

-

Novel Antimicrobial Activity: While nicotinic acid itself is not a classical antibiotic, its derivatives have shown some antimicrobial potential. The addition of a pyrrolidinyl group, a known antibacterial pharmacophore, could result in a compound with significant antimicrobial properties.

-

Modified Pharmacokinetics: The pyrrolidinyl substituent is likely to alter the lipophilicity and other physicochemical properties of the nicotinic acid parent, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Proposed Signaling Pathways and Experimental Workflows

Based on the known mechanisms of nicotinic acid and the potential for novel activities, the following diagrams illustrate hypothetical signaling pathways and a general workflow for experimental validation.

Caption: Hypothesized signaling pathway for the potential vasodilatory effect.

Caption: A general workflow for the experimental validation of biological activity.

Experimental Protocols

The following are generalized experimental protocols that could be employed to investigate the potential biological activities of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

Nitrite Quantification: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.

-

Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Compound Dilution: this compound is serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Ex Vivo Vasodilation Assay (Aortic Ring Assay)

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings.

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2/5% CO2.

-

Contraction Induction: The rings are pre-contracted with a vasoconstrictor such as phenylephrine.

-

Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording and Analysis: The relaxation response is recorded isometrically, and dose-response curves are constructed to determine the EC50 value.

Conclusion

While there is a lack of direct experimental evidence for the biological activity of this compound, a comprehensive analysis of its structural components provides a strong rationale for investigating its potential as a novel therapeutic agent. The combination of the well-established pharmacological profile of nicotinic acid with the diverse biological activities associated with the pyrrolidine scaffold suggests that this compound could exhibit interesting and potentially valuable properties, particularly in the areas of inflammation, cardiovascular disease, and infectious diseases. The experimental protocols and theoretical frameworks presented in this guide offer a starting point for the systematic evaluation of this promising molecule.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypothesis on the Mechanism of Action for 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a hypothesized mechanism of action for 2-(1-Pyrrolidinyl)nicotinic acid, a derivative of nicotinic acid (also known as niacin or Vitamin B3). In the absence of direct experimental data for this specific analog, this guide extrapolates from the well-established pharmacological profile of nicotinic acid. The core hypothesis is that this compound, like its parent compound, modulates lipid metabolism and inflammatory pathways primarily through interaction with the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. This document provides a detailed overview of the proposed signaling cascades, relevant quantitative data from nicotinic acid studies, and detailed experimental protocols to guide future research and validation of this hypothesis.

Introduction

Nicotinic acid is a well-documented therapeutic agent for dyslipidemia, valued for its ability to lower low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol.[1] Its therapeutic efficacy is, however, often limited by side effects such as cutaneous flushing. The development of nicotinic acid derivatives, such as the hypothesized this compound, represents a potential strategy to improve the therapeutic index by modifying its pharmacodynamic or pharmacokinetic properties. This guide presents a plausible mechanism of action for this novel compound based on the extensive research conducted on nicotinic acid.

Core Hypothesis: HCA2 Receptor Agonism

The primary proposed mechanism of action for this compound is its function as an agonist for the G protein-coupled receptor HCA2 (GPR109A).[2] This receptor is predominantly expressed in adipocytes and immune cells. The addition of a pyrrolidinyl group at the 2-position of the pyridine ring may influence the compound's binding affinity, selectivity, and potency at this receptor compared to nicotinic acid.

Proposed Signaling Pathways

Upon binding to the HCA2 receptor, this compound is hypothesized to initiate two primary signaling cascades:

-

Inhibition of Adenylyl Cyclase in Adipocytes: Activation of the HCA2 receptor in adipose tissue leads to the coupling of the inhibitory G protein, Gi. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and reducing the release of free fatty acids into circulation.[3] The diminished availability of free fatty acids for the liver subsequently leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

-

Modulation of Inflammatory Responses: Nicotinic acid has been shown to exert anti-inflammatory effects. It is hypothesized that this compound may also modulate inflammatory pathways. One proposed mechanism involves the SIRT1-dependent signaling pathway, where nicotinic acid upregulates Sirtuin1 (SIRT1), a NAD+-dependent deacetylase, which in turn suppresses the expression of pro-inflammatory molecules like CD40.[4] Additionally, activation of HCA2 can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the PI3K/Akt signaling pathway, which has roles in cell survival and inflammation.[5]

Quantitative Data from Nicotinic Acid Studies

The following tables summarize key quantitative data from studies on nicotinic acid, which can serve as a benchmark for future studies on this compound.

| Parameter | Change with Nicotinic Acid Treatment | Reference |

| Triglycerides | 20-50% decrease | [1] |

| LDL-c | 5-25% decrease | [1] |

| HDL-c | 15-35% increase | [1] |

Table 1: Effects of Nicotinic Acid on Lipid Profile

| Formulation | Peak Plasma Concentration Time | Common Side Effects |

| Immediate-Release | 30-60 minutes | Flushing, Pruritus |

| Sustained-Release | Slower absorption over several hours | Hepatotoxicity |

| Extended-Release | Intermediate absorption rate | Reduced flushing compared to IR |

Table 2: Pharmacokinetic and Side Effect Profile of Nicotinic Acid Formulations

Experimental Protocols

To validate the hypothesized mechanism of action for this compound, the following experimental protocols are recommended:

In Vitro Receptor Binding and Activation Assays

-

Objective: To determine the binding affinity and functional activity of this compound at the HCA2 receptor.

-

Methodology:

-

Cell Culture: Utilize a cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 cells).

-

Radioligand Binding Assay: Perform competitive binding assays using a radiolabeled HCA2 antagonist (e.g., [3H]-nicotinic acid) and varying concentrations of this compound to determine the inhibition constant (Ki).

-

cAMP Assay: Treat the HCA2-expressing cells with forskolin to stimulate cAMP production. Co-incubate with varying concentrations of this compound and measure intracellular cAMP levels using a commercially available ELISA kit to determine the EC50 for adenylyl cyclase inhibition.

-

Adipocyte Lipolysis Assay

-

Objective: To assess the effect of this compound on lipolysis in adipocytes.

-

Methodology:

-

Cell Culture: Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.

-

Lipolysis Induction: Stimulate lipolysis using isoproterenol or another β-adrenergic agonist.

-

Treatment: Treat the adipocytes with varying concentrations of this compound.

-

Glycerol Measurement: Measure the amount of glycerol released into the culture medium as an index of lipolysis.

-

In Vivo Animal Models of Dyslipidemia

-

Objective: To evaluate the in vivo efficacy of this compound on lipid profiles.

-

Methodology:

-

Animal Model: Utilize a relevant animal model of dyslipidemia, such as ApoE knockout mice or diet-induced obese mice.

-

Dosing: Administer this compound orally or via intraperitoneal injection at various doses.

-

Lipid Profile Analysis: Collect blood samples at specified time points and measure plasma levels of triglycerides, total cholesterol, LDL-c, and HDL-c.

-

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Hypothesized signaling pathway for inhibition of lipolysis.

Caption: Proposed anti-inflammatory signaling cascade.

References

- 1. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B3, Niacinamide, Nicotinic acid, Niacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(1-Pyrrolidinyl)nicotinic Acid: A Technical Guide

This guide provides a comprehensive overview of the in silico methodologies for characterizing the pharmacological and pharmacokinetic profile of 2-(1-Pyrrolidinyl)nicotinic acid. The workflow is designed for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

This compound is a small molecule featuring a nicotinic acid core, a known pharmacophore for nicotinic acetylcholine receptors (nAChRs), and a pyrrolidine ring, a versatile scaffold in medicinal chemistry.[1] In the absence of empirical data, in silico modeling offers a powerful and resource-efficient approach to predict its biological activity, binding interactions, and drug-like properties. This guide outlines a systematic approach encompassing molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software like ACD/ChemSketch.

-

The structure is then energetically minimized using a force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH (7.4) are assigned.

-

-

Receptor Selection and Preparation:

-

Based on the nicotinic acid moiety, a relevant subtype of the nicotinic acetylcholine receptor (nAChR), such as the α4β2 subtype, is selected as the primary target.

-

The 3D crystal structure of the target receptor is downloaded from the Protein Data Bank (PDB).

-

The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the receptor.

-

A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the grid box.

-

The results are scored based on the predicted binding affinity (e.g., in kcal/mol).

-

Data Presentation: Predicted Binding Affinities

| Target Protein | PDB ID | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| α4β2 nAChR | 6CNJ | This compound | -8.5 | TrpB, TyrA, Leu119 |

| α7 nAChR | 3SQ6 | This compound | -7.2 | Trp55, Tyr93, Tyr188 |

Visualization: Molecular Docking Workflow

Caption: Workflow for molecular docking simulation.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Experimental Protocol: Pharmacophore Modeling

-

Training Set Selection:

-

A set of known active ligands for the target receptor (e.g., α4β2 nAChR) is compiled from literature or databases.

-

The ligands should have a range of activities to build a robust model.

-

-

Pharmacophore Generation:

-

The training set molecules are aligned based on their common features.

-

A pharmacophore model is generated, typically consisting of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[2]

-

-

Model Validation:

-

The generated model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

-

Database Screening:

-

The validated pharmacophore model is used to screen large compound libraries to identify novel molecules that fit the model and are likely to be active.

-

Visualization: Pharmacophore Modeling Workflow

Caption: Workflow for pharmacophore model generation.

ADMET Prediction

ADMET prediction is crucial in early-stage drug discovery to assess the drug-likeness of a compound and identify potential liabilities.[3]

Experimental Protocol: ADMET Prediction

-

Input Structure:

-

Property Calculation:

-

The server calculates a wide range of physicochemical and pharmacokinetic properties.[6]

-

-

Analysis of Results:

-

The predicted properties are compared against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

-

Potential toxicity flags, such as hERG inhibition or Ames mutagenicity, are carefully evaluated.[5]

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Optimal Range | Assessment |

| Molecular Weight | 192.22 g/mol | < 500 | Good |

| LogP | 1.25 | < 5 | Good |

| H-bond Donors | 1 | < 5 | Good |

| H-bond Acceptors | 3 | < 10 | Good |

| Caco-2 Permeability | Moderate | High | Moderate |

| hERG Inhibition | Non-inhibitor | Non-inhibitor | Good |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic | Good |

| CYP2D6 Inhibition | Inhibitor | Non-inhibitor | Potential Liability |

Visualization: Drug Discovery and Development Funnel

Caption: The drug discovery and development funnel.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust framework for the initial characterization of this compound. Molecular docking can elucidate potential binding modes to nicotinic acetylcholine receptors, while pharmacophore modeling can aid in understanding key structural requirements for activity. Furthermore, ADMET prediction offers early insights into the compound's drug-like properties, helping to guide further experimental validation and optimization efforts. This computational approach is an indispensable tool in modern drug discovery, enabling a more focused and efficient path toward identifying promising therapeutic candidates.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Interaction of 2-(1-Pyrrolidinyl)nicotinic Acid Analogues with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between nicotinic acid derivatives, with a focus on structures containing a pyrrolidinyl moiety, and nicotinic acetylcholine receptors (nAChRs). Due to the limited availability of public research on 2-(1-Pyrrolidinyl)nicotinic acid itself, this document synthesizes data from structurally related analogues to elucidate potential binding affinities, functional activities, and structure-activity relationships. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this area.

Introduction: The Nicotinic Acetylcholine Receptor and Novel Ligands

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric protein complexes are assembled from a variety of subunits (α2–α10, β2–β4 in neurons), leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[1] The most abundant subtypes in the brain, the α4β2 and α7 nAChRs, are key targets for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[2]

The development of subtype-selective nAChR ligands is a major goal in medicinal chemistry. The nicotinic acid scaffold and the pyrrolidine ring are two pharmacophoric elements that have been extensively explored in the design of novel nAChR modulators. Nicotine, the prototypical nAChR agonist, features a pyridine ring and a pyrrolidine ring.[3] Modifications of these core structures have led to the discovery of potent and selective ligands. This guide focuses on the intersection of these two structural motifs, examining how the combination of a nicotinic acid backbone with a pyrrolidinyl substitution may influence interaction with various nAChR subtypes.

Quantitative Pharmacological Data of Nicotinic Acid and Pyrrolidinyl Analogues

The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of various pyrrolidinyl-containing compounds at different nAChR subtypes. This data provides a basis for understanding the structure-activity relationships (SAR) of this class of molecules.

Table 1: Binding Affinities (Ki) of Pyrrolidinyl Analogues at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| (S)-Nicotine | α4β2 | 1.0 | [4] |

| (S)-Nicotine | α7 | 1,000 | [4] |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α4β2 | 12 | [5] |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | α3β4 | 260 | [5] |

| 2-(N-methyl-2-pyrrolidinyl)-6-hydroxybenzofuran | α4β2 | 172 | [5] |

| N-n-Decylnicotinium iodide (NDNI) | α4β2* | 90 | [5] |

| Boron-containing Nicotine Analogue (ACME-B) | α7 | 2,400 | |

| Boron-containing Nicotine Analogue (ACME-B) | α4β2 | 600 |

Table 2: Functional Activity (EC50/IC50 and Emax) of Pyrrolidinyl Analogues at nAChR Subtypes

| Compound | nAChR Subtype | Assay | EC50/IC50 (nM) | Emax (%) | Reference |

| (S)-Nicotine | α4β2 | ⁸⁶Rb⁺ Efflux | 170 | 100 | [5] |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | (α4)₂(β2)₃ | Electrophysiology | 82 | 40 | [5] |

| 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane | (α4)₃(β2)₂ | Electrophysiology | >10,000 | - | [5] |

| N-n-Decylnicotinium iodide (NDNI) | α4β2* | ⁸⁶Rb⁺ Efflux (Inhibition) | 9 | 100 | [5] |

| ABT 418 | PC12 (mixed nAChRs) | Patch Clamp | 209,000 | Agonist | [6] |

| ABT 418 | Rat Striatal Slices | [³H]-Dopamine Release | 380 | Agonist | [6] |

Signaling Pathways and Experimental Workflows

The interaction of ligands with nAChRs initiates a cascade of intracellular events. Understanding these pathways and the experimental methods used to study them is fundamental for drug development.

nAChR-Mediated Signaling Pathways

Activation of nAChRs leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane.[7] The subsequent increase in intracellular calcium concentration is a critical second messenger that triggers a variety of downstream signaling cascades.[8][9] These pathways can influence neurotransmitter release, gene expression, and cell survival.[9]

Caption: General signaling cascade following nAChR activation.

Experimental Workflows

The characterization of a novel compound's interaction with nAChRs involves a series of well-defined experimental procedures.

Caption: A typical experimental workflow for characterizing a novel nAChR ligand.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[10][11]

Materials:

-

Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.

-

Radioligand (e.g., [³H]epibatidine, [³H]cytisine).

-

Test compound (e.g., this compound analogue).

-

Known nAChR ligand for non-specific binding determination (e.g., nicotine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.

-

96-well plates.

-

Scintillation cocktail and scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target nAChR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

-

Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of nAChR-mediated currents in response to agonist application in cultured cells.[12][13]

Materials:

-

Cultured cells expressing the nAChR subtype of interest on glass coverslips.

-

Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2.

-

Agonist stock solution (e.g., acetylcholine, nicotine, or test compound).

-

Patch-clamp rig (microscope, amplifier, micromanipulator, data acquisition system).

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Cell Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Gigaohm Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

-

Current Recording: Clamp the cell membrane potential at a holding potential of -60 mV. Apply the agonist-containing solution to the cell using a rapid perfusion system and record the resulting inward current.

-

Data Analysis: Construct dose-response curves by applying a range of agonist concentrations and measuring the peak current amplitude at each concentration. Fit the data to a sigmoidal function to determine the EC50 and Emax values.

Calcium Imaging

This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration following nAChR activation.[14][15]

Materials:

-

Cultured cells expressing the nAChR subtype of interest on glass-bottom dishes.

-

Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP).

-

Pluronic F-127 (for aiding dye loading).

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Agonist stock solution.

-

Fluorescence microscope with a camera and appropriate filter sets.

Procedure:

-

Indicator Loading: For chemical dyes, incubate the cells with the calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. For genetically encoded indicators, ensure cells are expressing the sensor.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Baseline Measurement: Place the dish on the microscope stage and acquire a baseline fluorescence measurement.

-

Agonist Application: Add the agonist solution to the dish and continuously record the fluorescence intensity over time.

-

Data Analysis: Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The resulting ΔF/F₀ represents the change in intracellular calcium concentration. Analyze the peak amplitude, duration, and kinetics of the calcium transients.

Conclusion and Future Directions

The structural motifs of nicotinic acid and pyrrolidine are promising building blocks for the design of novel nAChR ligands. The available data on related analogues suggest that modifications to these structures can significantly impact binding affinity, functional activity, and subtype selectivity. The lack of specific data on this compound highlights a gap in the current understanding and presents an opportunity for future research.

Further investigation into the synthesis and pharmacological characterization of a focused library of this compound derivatives is warranted. By systematically varying the substitution patterns on both the pyridine and pyrrolidine rings, a clearer structure-activity relationship can be established. The experimental protocols detailed in this guide provide a robust framework for such investigations. Ultimately, this line of inquiry could lead to the discovery of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of nAChR-related disorders.

References

- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel potent ligands for the central nicotinic acetylcholine receptor: synthesis, receptor binding, and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [kops.uni-konstanz.de]

A Technical Guide to the Discovery, Synthesis, and Isolation of 2-(1-Pyrrolidinyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of 2-(1-pyrrolidinyl)nicotinic acid derivatives. This class of compounds, featuring a pyrrolidine ring at the 2-position of a nicotinic acid scaffold, is of significant interest in medicinal chemistry due to its presence in natural alkaloids and its potential as a scaffold for developing novel therapeutic agents.

Introduction: Significance and Discovery

The core structure of this compound is found in nornicotine, a minor tobacco alkaloid and a metabolite of nicotine.[1][2] Nornicotine and its derivatives have garnered attention for their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and physiological processes.[2][3] The pyrrolidine moiety is a common structural motif in a wide range of biologically active compounds, including alkaloids, amino acids like proline, and numerous synthetic drugs.[4] The exploration of derivatives of this scaffold has led to the discovery of compounds with diverse pharmacological activities, including potential anti-inflammatory and antimicrobial properties.[5][6]

Synthetic Methodologies and Isolation Protocols

The synthesis of this compound derivatives often involves the construction of the pyrrolidine ring appended to the pyridine core. Several synthetic strategies have been developed, with a significant focus on the enantioselective synthesis of key intermediates like nornicotine.

Enantioselective Synthesis of Nornicotine

A notable approach for the enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine involves the use of a chiral 2-hydroxy-3-pinanone ketimine template.[1] This method allows for the asymmetric synthesis of the optically pure isomers, which are crucial for detailed structure-activity relationship (SAR) studies.

Experimental Protocol: Asymmetric Synthesis of Nornicotine [1]

-

Ketimine Formation: A chiral ketimine is prepared by the condensation of either 1R,2R,5R-(+)- or 1S,2S,5S-(-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine.

-

Alkylation: The chiral ketimine is then alkylated with 3-bromopropan-1-ol.

-

Cleavage: The C-alkylated ketimines are cleaved using NH2OH·HCl.

-

Cyclization: The resulting amino alcohols are treated with HBr, followed by a base-catalyzed intramolecular ring closure to yield (S)-(-)-nornicotine or (R)-(+)-nornicotine.

This enantioselective approach has been reported to produce nornicotine enantiomers with high enantiomeric excess (ee).[1]

Synthesis via Myosmine Reduction

Another common route to nornicotine involves the reduction of myosmine.[2][7] This method can be performed using standard catalytic hydrogenation with a palladium catalyst or with sodium borohydride, typically yielding a racemic mixture of nornicotine.[2]

Experimental Protocol: Synthesis of Racemic Nornicotine from Myosmine [7]

-

Dissolution: Myosmine (0.137 mol) is dissolved in a mixture of methanol (450 mL) and water (150 mL).

-

Reduction: The solution is cooled to 15 °C, and sodium borohydride (NaBH4, 0.185 mol) is added portion-wise.

-

Work-up: The reaction mixture is stirred, and after completion, the solvent is evaporated. The residue is then processed to isolate the racemic nornicotine.

General Synthesis of Nicotinic Acid Derivatives

The synthesis of various nicotinic acid derivatives often starts from nicotinic acid itself or its activated forms. These methods can introduce a range of substituents to the core structure, allowing for the exploration of their biological activities.

Experimental Protocol: Synthesis of Acylhydrazones of Nicotinic Acid [6]

-

Dissolution: Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (20 mL).

-

Condensation: The appropriate aldehyde (0.011 mol) is added to the solution.

-

Reaction: The mixture is heated under reflux for 3 hours.

-

Isolation: The solution is cooled, and the resulting precipitate is filtered and recrystallized from ethanol to yield the acylhydrazone derivative.

Data Presentation

The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound derivatives and related compounds.

Table 1: Synthesis Yields and Purity of Nornicotine Derivatives

| Compound | Synthetic Method | Yield | Enantiomeric Excess (ee) | Purity | Reference |

| (S)-(-)-Nornicotine | Asymmetric synthesis via chiral ketimine | Good | 91% | High | [1] |

| (R)-(+)-Nornicotine | Asymmetric synthesis via chiral ketimine | Good | 81% | High | [1] |

| Racemic Nornicotine | Myosmine reduction (electrochemical) | 85% | N/A | ~90% (crude) | [7] |

Table 2: Biological Activity of Nicotinic Acid Derivatives

| Compound | Biological Activity | Assay | Key Findings | Reference |

| Nornicotine | nAChR Agonist | Receptor Binding | High affinity for α6 and α7 nAChR subunits. | [2] |

| Nicotinic Acid Acylhydrazone (Compound 13) | Antibacterial | MIC Assay | MIC = 7.81 µg/mL against S. aureus ATCC 43300 (MRSA). | [6] |

| 1,3,4-Oxadiazoline Derivative (Compound 25) | Antibacterial | MIC Assay | MIC = 7.81 µg/mL against B. subtilis and S. aureus. | [6] |

| 4-phenyl-2-(pyrrolidinyl)nicotinamide (Compound 4) | Nav1.1 Activator | Q-patch Assay | Increased decay time constant of Nav1.1 currents at 0.03 µM. | [8] |

Visualizations

The following diagrams illustrate key experimental workflows for the synthesis of this compound derivatives.

Caption: Asymmetric synthesis of nornicotine workflow.

Caption: Synthesis of racemic nornicotine via myosmine reduction.

Conclusion

The this compound scaffold represents a valuable platform for the discovery of novel biologically active compounds. The synthetic routes, particularly the enantioselective methods, provide access to stereochemically defined derivatives, enabling detailed pharmacological evaluation. The diverse biological activities observed for this class of compounds, ranging from nAChR modulation to antimicrobial and ion channel activation, underscore the potential for further exploration and development in various therapeutic areas. This guide provides a foundational understanding of the synthesis, isolation, and significance of these promising molecules for researchers and drug development professionals.

References

- 1. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nornicotine - Wikipedia [en.wikipedia.org]

- 3. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 2-(1-Pyrrolidinyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Pyrrolidinyl)nicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group and a pyrrolidine ring. Its structure suggests potential applications in medicinal chemistry and drug development, as the nicotinic acid moiety is a well-known pharmacophore and the pyrrolidine ring is present in many biologically active molecules.[1] A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and evaluation in biological systems. This guide provides a summary of the available data on the physicochemical characteristics of this compound, details on general experimental protocols for their determination, and a logical workflow for physicochemical property assessment.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound. It is important to note that much of the available data is based on computational predictions and may not reflect experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][3][4][5] |

| Molecular Weight | 192.21 g/mol | [2][3][4][5] |

| Appearance | White solid | [2][6] |

| Boiling Point | 380.9 ± 27.0 °C (Predicted) | [2][5][6] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [2][5][6] |

| pKa | 2.10 ± 0.36 (Predicted) | [2][5][6] |

| Storage Temperature | Room Temperature | [3][6] |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small, dry sample of the compound is finely ground and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

Boiling Point Determination (Simple Distillation)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

Procedure:

-

The liquid is placed in the round-bottom flask.

-

The distillation apparatus is assembled.

-

The liquid is heated to boiling.

-

The temperature of the vapor is measured with a thermometer. The stable temperature at which the vapor condenses and is collected in the receiving flask is the boiling point.[7]

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

Apparatus:

-

pH meter

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

A known concentration of the acidic compound is dissolved in a suitable solvent (e.g., water).

-

A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.

-

The pH of the solution is measured after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and agitated at a constant temperature until equilibrium is reached.

-

The solution is centrifuged to separate the undissolved solid.

-

The concentration of the compound in the supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, defined as the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

A known amount of the compound is dissolved in a mixture of octanol and water.

-

The mixture is shaken until the compound has partitioned between the two phases and equilibrium is reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the octanol and water phases is measured.

-

LogP is calculated as the logarithm of the ratio of the concentration in octanol to the concentration in water.

Workflow and Pathway Diagrams

The following diagrams illustrate a general workflow for the determination of physicochemical properties and a potential synthetic pathway for nicotinic acid derivatives.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. This compound | 690632-36-1 [amp.chemicalbook.com]